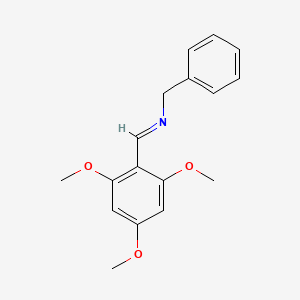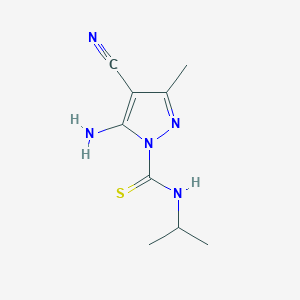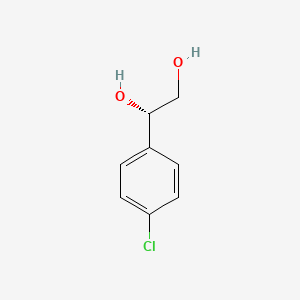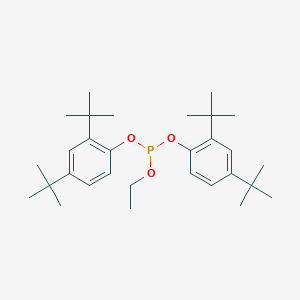![molecular formula C9H16O6S B15162726 [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid CAS No. 143446-72-4](/img/structure/B15162726.png)
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid is a chemical compound that features a unique structure combining an oxathiolane ring with acetate and propanoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid typically involves the formation of the oxathiolane ring followed by the introduction of the acetate and propanoic acid groups. One common method includes the reaction of a suitable diol with a thioacetic acid derivative under acidic conditions to form the oxathiolane ring. Subsequent esterification and acylation steps introduce the acetate and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(Carboxymethyl)-1,3-oxathiolan-5-yl] acetate.
Reduction: Formation of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid can be used as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-catalyzed reactions involving oxathiolane rings. It can serve as a model substrate to investigate the mechanisms of such reactions.
Medicine: Potential applications in pharmaceuticals include the development of new drugs that leverage the unique properties of the oxathiolane ring. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Mécanisme D'action
The mechanism of action of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes that recognize the oxathiolane ring, leading to catalytic transformations. The acetate and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[2-(Hydroxymethyl)-1,3-dioxolan-5-yl] acetate: Similar structure but with a dioxolane ring instead of an oxathiolane ring.
[2-(Hydroxymethyl)-1,3-thiazolan-5-yl] acetate: Contains a thiazolane ring, which may exhibit different reactivity and properties.
Uniqueness: The presence of the oxathiolane ring in [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from similar compounds with different ring structures, offering unique advantages in various applications.
Propriétés
Numéro CAS |
143446-72-4 |
|---|---|
Formule moléculaire |
C9H16O6S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid |
InChI |
InChI=1S/C6H10O4S.C3H6O2/c1-4(8)9-5-3-11-6(2-7)10-5;1-2-3(4)5/h5-7H,2-3H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
DGQQOABCEPGSSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(=O)OC1CSC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)


![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
